molecular formula C16H14F2N2O4 B8756811 1-Cyclopropyl-6,8-difluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 124668-01-5

1-Cyclopropyl-6,8-difluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B8756811
CAS No.: 124668-01-5
M. Wt: 336.29 g/mol
InChI Key: NCMNCUSDKZJEKW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6,8-difluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C16H14F2N2O4 and its molecular weight is 336.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

124668-01-5

Molecular Formula

C16H14F2N2O4

Molecular Weight

336.29 g/mol

IUPAC Name

1-cyclopropyl-6,8-difluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C16H14F2N2O4/c17-11-3-9-13(12(18)14(11)19-4-8(21)5-19)20(7-1-2-7)6-10(15(9)22)16(23)24/h3,6-8,21H,1-2,4-5H2,(H,23,24)

InChI Key

NCMNCUSDKZJEKW-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CC(C4)O)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 0.9 g (3.2 mmoles) of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, 0.7 g (6.4 mmoles) of 3-hydroxyazetidine, 1.6 g (16.0 mmoles) of triethylamine and 15 ml of DMSO is heated to 80° C. for 4 hours. It is allowed to cool, added to a mixture of ice and water, and adjusted to pH 5 giving a precipitate which is filtered and washed with water. The solid is dried under vacuum to yield 0.86 g (80%) of 1-cyclopropyl-6,8-difluoro-7-(3-hydroxy-1-azetidinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid melting at 286°-288° C. Spectroscopic data are identical to those of method C.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 0.4 g (1.10 mmoles) of ethyl 1-cyclopropyl-6,8-difluoro-7-(3-hydroxy-1-azetidinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylate, 2 ml of ethanol and 10 ml of 0.5N sodium hydroxide is left to reflux for 1.5 hours. It is then allowed to cool, diluted with water, adjusted to pH 5 and a precipitate is obtained which is filtered and washed with water. The solid is dried under vacuum yielding 0.37 g (100%) of 1-cyclopropyl-6,8-difluoro-7-(3-hydroxy-1-azetidinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid melting at 286°-288° C.
Name
ethyl 1-cyclopropyl-6,8-difluoro-7-(3-hydroxy-1-azetidinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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